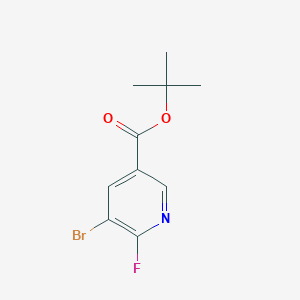

tert-Butyl 5-bromo-6-fluoronicotinate

Description

Overview of Pyridine (B92270) Derivatives in Advanced Organic Synthesis

Pyridine and its derivatives are fundamental heterocyclic compounds that are integral to numerous areas of chemical research. The nitrogen atom in the pyridine ring imparts unique electronic properties and provides a handle for various chemical modifications. These compounds are key components in many pharmaceuticals, agrochemicals, and functional materials. The ability to introduce a variety of substituents onto the pyridine ring at specific positions is crucial for fine-tuning the properties of the final products.

Significance of Halogenation in Nicotinate (B505614) Scaffolds: Bromine and Fluorine as Strategic Elements

The introduction of halogen atoms, such as bromine and fluorine, onto the nicotinate scaffold is a strategic decision in synthetic design. Halogens can significantly influence the electronic properties of the molecule, affecting its reactivity and biological activity.

Bromine is a versatile halogen in organic synthesis. Its size and polarizability make it an excellent leaving group in nucleophilic substitution reactions and a key participant in various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the facile introduction of a wide array of carbon-based substituents at the 5-position of the pyridine ring.

Fluorine , on the other hand, possesses unique properties due to its high electronegativity and small size. The introduction of fluorine can alter the acidity of nearby protons, influence molecular conformation, and block metabolic pathways, thereby enhancing the pharmacokinetic properties of drug candidates. In the context of tert-Butyl 5-bromo-6-fluoronicotinate, the fluorine atom at the 6-position can activate the ring towards certain reactions and provide a site for further functionalization. The presence of both bromine and fluorine on the same nicotinate scaffold offers orthogonal reactivity, allowing for selective transformations at different positions.

The tert-Butyl Ester Moiety in Contemporary Synthetic Chemistry: Strategic Utility and Protective Roles

The tert-butyl ester is a widely employed protecting group for carboxylic acids in organic synthesis. thieme-connect.com Its steric bulk prevents it from readily undergoing reactions that other esters, like methyl or ethyl esters, might. This stability towards many nucleophiles and reducing agents makes it an ideal choice for multi-step syntheses where the carboxylic acid functionality needs to be preserved while other parts of the molecule are being modified. thieme-connect.com

A key advantage of the tert-butyl ester is its selective removal under acidic conditions. thieme-connect.comlibretexts.org This deprotection is typically achieved using acids like trifluoroacetic acid or by heating, which causes the ester to decompose into isobutylene (B52900) and the corresponding carboxylic acid. youtube.com This orthogonality allows for the selective deprotection of the tert-butyl ester in the presence of other acid-labile or base-labile protecting groups.

| Protecting Group | Removal Conditions |

| tert-Butyl Ester | Acidic conditions (e.g., TFA), heat thieme-connect.comlibretexts.orgyoutube.com |

| Methyl Ester | Acid or base hydrolysis libretexts.org |

| Benzyl (B1604629) Ester | Hydrogenolysis libretexts.org |

Current Research Trajectories for this compound and Analogous Compounds

Current research involving this compound and its analogs is primarily focused on its application as a versatile intermediate in the synthesis of novel bioactive molecules. The strategic placement of the bromo and fluoro substituents allows for a diverse range of chemical modifications. Researchers are exploring its use in the development of new pharmaceuticals by leveraging the unique properties imparted by the halogen atoms.

Furthermore, the compound serves as a valuable scaffold for creating libraries of substituted pyridine derivatives for high-throughput screening in drug discovery programs. The ability to perform sequential and selective cross-coupling reactions at the bromine and fluorine positions opens up avenues for creating complex and diverse molecular structures with potential applications in various fields of chemical biology and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C10H11BrFNO2 |

|---|---|

Molecular Weight |

276.10 g/mol |

IUPAC Name |

tert-butyl 5-bromo-6-fluoropyridine-3-carboxylate |

InChI |

InChI=1S/C10H11BrFNO2/c1-10(2,3)15-9(14)6-4-7(11)8(12)13-5-6/h4-5H,1-3H3 |

InChI Key |

PIAAFHKLYFDRBU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(N=C1)F)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tert Butyl 5 Bromo 6 Fluoronicotinate

Synthetic Routes to Halogenated Nicotinates and their Precursors

The construction of the tert-butyl 5-bromo-6-fluoronicotinate framework hinges on the carefully planned synthesis of halogenated nicotinates and their precursors. This involves a multi-step process that includes the design of starting materials, and the sequential or concerted introduction of bromo and fluoro substituents onto the pyridine (B92270) ring, followed by esterification.

Design and Elaboration of Precursor Molecules

The synthesis of polysubstituted pyridines like this compound often commences with simpler, commercially available pyridine derivatives. A common strategy involves starting with a pre-functionalized pyridine ring that facilitates subsequent transformations. For instance, the synthesis of the key intermediate, 6-fluoronicotinic acid, can be achieved from 2,5-dibromopyridine (B19318). google.com This approach utilizes a Grignard reaction for the selective introduction of a carboxyl group or its ester equivalent.

A patented method describes the reaction of 2,5-dibromopyridine with isopropyl magnesium chloride, followed by reaction with a chloroformate or di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield a 6-bromonicotinate. google.com This intermediate is then subjected to fluorination. This highlights the importance of precursor design where the initial substitution pattern dictates the feasibility and selectivity of subsequent reactions.

Another viable precursor is 2-fluoro-5-methylpyridine, which can be oxidized to 6-fluoronicotinic acid using potassium permanganate. While this method is straightforward, it may require optimization to achieve high yields.

Regioselective Bromination Techniques in Pyridine Chemistry

The introduction of a bromine atom at the 5-position of the pyridine ring is a critical step. The inherent electronic properties of the pyridine ring, being electron-deficient, make electrophilic aromatic substitution challenging and often require harsh conditions. However, the presence of activating or directing groups can facilitate regioselective bromination.

For pyridine derivatives, direct bromination can be notoriously difficult and non-selective. Therefore, alternative strategies are often employed. One approach involves the use of N-bromosuccinimide (NBS) as a brominating agent, which can offer milder reaction conditions. The regioselectivity of bromination is highly dependent on the substituents already present on the pyridine ring. Theoretical analyses and experimental studies have shown that the position of bromination can be predicted and controlled based on the electronic nature and steric hindrance of the existing groups. nih.govresearchgate.net In the context of a 6-fluoronicotinate system, the fluorine atom at the 6-position and the carboxyl or ester group at the 3-position will direct the incoming electrophile.

Fluorination Strategies for the Pyridine Ring System

The introduction of a fluorine atom onto the pyridine ring is a key transformation in the synthesis of the target molecule. Nucleophilic aromatic substitution (SɴAr) is a common method for introducing fluorine, typically by displacing a leaving group such as a chloro or nitro group with a fluoride (B91410) source.

A relevant patented method for the synthesis of 6-fluoronicotinic acid involves the fluorination of a 6-bromonicotinate intermediate using anhydrous tetramethylammonium (B1211777) fluoride. google.com This reaction is typically carried out in a polar aprotic solvent like DMF or DMSO at elevated temperatures. google.com The choice of the fluoride source and reaction conditions is crucial for achieving high efficiency and minimizing side reactions.

Table 1: Fluorination of 6-Bromonicotinate

| Starting Material | Fluorinating Agent | Solvent | Temperature | Product | Reference |

| 6-Bromonicotinate ester | Anhydrous tetramethylammonium fluoride | DMF or DMSO | 40-50 °C | 6-Fluoronicotinate ester | google.com |

Esterification Methods for the Introduction of the tert-Butyl Moiety

The final step in the synthesis of this compound is the esterification of the corresponding carboxylic acid with a tert-butyl group. The bulky nature of the tert-butyl group presents a steric hindrance, often requiring specific catalytic systems for efficient conversion.

Common methods for tert-butylation of carboxylic acids include reaction with tert-butanol (B103910) in the presence of a strong acid catalyst or using tert-butylating agents like di-tert-butyl dicarbonate (Boc₂O). Another approach involves the in-situ formation of benzotriazole (B28993) esters from the carboxylic acid, which then react with tert-butyl alcohol in the presence of a base like DMAP or calcined hydrotalcite. sigmaaldrich.com The choice of method depends on the stability of the substrate to the reaction conditions. For a molecule like 5-bromo-6-fluoronicotinic acid, milder conditions would be preferable to avoid any potential side reactions involving the halogen substituents.

Catalytic Systems and Reagents in the Synthesis of this compound

The successful synthesis of this compound relies on the judicious selection of catalysts and reagents for each synthetic step.

For the initial Grignard reaction to form the nicotinic ester precursor, a Grignard reagent such as isopropyl magnesium chloride is utilized. google.com The subsequent fluorination step employs a fluoride salt, with anhydrous tetramethylammonium fluoride being a specified reagent. google.com

In the esterification step, various catalysts can be employed. For the reaction of a carboxylic acid with tert-butanol, solid acid catalysts like nanosized TiO₂ have been shown to be effective for the esterification of other carboxylic acids and could be applicable here. nih.gov The use of such heterogeneous catalysts simplifies product purification. Alternatively, base catalysts like 4-(dimethylamino)pyridine (DMAP) are effective when using an activating agent for the carboxylic acid. sigmaaldrich.com

Table 2: Catalysts and Reagents for Key Synthetic Steps

| Synthetic Step | Reagents | Catalyst | Reference |

| Grignard Reaction | 2,5-dibromopyridine, Chloroformate/Boc₂O | Isopropyl magnesium chloride | google.com |

| Fluorination | 6-bromonicotinate | Anhydrous tetramethylammonium fluoride | google.com |

| Esterification | 5-bromo-6-fluoronicotinic acid, tert-butanol | Acid catalyst (e.g., H₂SO₄, TiO₂) or Base catalyst (e.g., DMAP) with activating agent | sigmaaldrich.comnih.gov |

Optimization of Synthetic Parameters for Enhanced Reaction Efficiency

Optimizing synthetic parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction times and costs.

In the fluorination of 6-bromonicotinate, the reaction temperature is a critical parameter. The patented method specifies a temperature range of 40-50 °C to ensure complete reaction without significant degradation of the starting material or product. google.com The choice of solvent (DMF or DMSO) also plays a key role in the solubility of the reagents and the reaction rate. google.com

For the esterification step, studies on similar reactions have shown that parameters such as reaction time, temperature, and catalyst loading significantly influence the conversion rate. For instance, in the esterification of levulinic acid with n-butanol using a TiO₂ catalyst, the optimal conditions were found to be a reaction time of 8 hours at 120 °C with a catalyst loading of 8.6 wt.%. nih.gov Similar optimization studies would be necessary for the specific esterification of 5-bromo-6-fluoronicotinic acid with tert-butanol to achieve the best results. The molar ratio of the acid to the alcohol is another important factor to consider. researchgate.net

By systematically varying these parameters and analyzing the reaction outcomes, an efficient and scalable process for the synthesis of this compound can be developed.

Application of Design of Experiments (DoE) in Reaction Optimization

The synthesis of this compound, while achievable through classical methods, can be significantly enhanced in terms of yield, purity, and cost-effectiveness by employing modern optimization techniques. Design of Experiments (DoE) stands out as a powerful statistical tool for this purpose. By systematically varying multiple reaction parameters simultaneously, DoE allows for the elucidation of complex interactions between variables and the identification of optimal reaction conditions with a minimal number of experiments.

For the synthesis of this compound, a typical DoE approach, such as a factorial or response surface methodology (RSM), would involve the selection of critical process parameters and their respective ranges. These parameters could include:

Temperature: The reaction temperature can influence the rate of both the desired reaction and potential side reactions.

Reaction Time: Optimizing the reaction time is crucial to ensure complete conversion without product degradation.

Molar Ratios of Reactants: The stoichiometry of the starting materials, such as the brominating agent and the fluorinated nicotinic acid precursor, will directly impact the yield.

Catalyst Loading: If a catalyst is employed, its concentration can be a critical factor in determining reaction efficiency.

Solvent Type and Volume: The choice of solvent can affect solubility, reaction kinetics, and selectivity.

A hypothetical DoE study for the bromination of a suitable fluoronicotinate precursor might involve a 2^3 factorial design, examining the effects of temperature, time, and the molar ratio of the brominating agent. The output of such a study would be a mathematical model that predicts the yield and purity of this compound as a function of these variables. This model can then be used to identify the optimal conditions for maximizing the desired outcome.

Table 1: Hypothetical Factors and Levels for a DoE Study on the Bromination Step

| Factor | Level 1 (-) | Level 2 (+) |

| Temperature (°C) | 80 | 120 |

| Time (hours) | 4 | 8 |

| Molar Ratio (Brominating Agent/Substrate) | 1.1 | 1.5 |

This systematic approach allows for a comprehensive understanding of the reaction landscape, moving beyond traditional one-factor-at-a-time experimentation.

Impact of Solvent Systems on Reaction Kinetics and Selectivity

The choice of solvent is a critical parameter in the synthesis of this compound, as it can profoundly influence both the reaction rate (kinetics) and the regioselectivity of the halogenation steps. The synthesis likely involves a nucleophilic aromatic substitution (SNAr) mechanism, particularly for the introduction of the fluorine or bromine atom onto the pyridine ring. The polarity and proticity of the solvent play a key role in stabilizing intermediates and transition states in such reactions.

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (ACN) are often favored for SNAr reactions. Their ability to solvate cations while leaving the anionic nucleophile relatively "bare" can lead to a significant rate enhancement. For the synthesis of this compound, using a polar aprotic solvent could accelerate the displacement of a leaving group by a halide ion.

Polar Protic Solvents: Solvents like ethanol, methanol, and water can hydrogen bond with and stabilize anionic nucleophiles. This can sometimes decrease the nucleophilicity and slow down the reaction rate compared to aprotic solvents. However, in some cases, they can facilitate the dissolution of reagents and influence the selectivity of the reaction.

Non-Polar Solvents: Solvents such as toluene, hexane, and dichloromethane (B109758) are generally less suitable for SNAr reactions due to their inability to stabilize the charged intermediates. However, they might be employed in other steps of the synthesis, such as the esterification of the carboxylic acid.

The selectivity of the bromination step can also be influenced by the solvent system. The solvent can affect the aggregation state of the brominating agent and the conformation of the substrate, thereby influencing which position on the pyridine ring is most susceptible to attack.

Table 2: Potential Solvents and Their Expected Impact on the Synthesis

| Solvent Class | Example Solvents | Potential Impact on Synthesis |

| Polar Aprotic | DMF, DMSO, ACN | Likely to increase reaction rate for SNAr steps. |

| Polar Protic | Ethanol, Methanol | May slow down SNAr steps but can improve reagent solubility. |

| Non-Polar | Toluene, Hexane | Generally not ideal for SNAr but may be used for other steps. |

Systematic screening of a variety of solvents is a crucial step in developing a robust and efficient synthesis of this compound.

Thermal and Temporal Control in Synthesis

Precise control over temperature and reaction time is paramount in the synthesis of this compound to maximize yield and minimize the formation of impurities. These two parameters are often interdependent and their optimization is a key aspect of process development.

Temporal Control: The duration of the reaction is another critical variable. Insufficient reaction time will result in incomplete conversion of the starting materials, leading to lower yields and complicating the purification process. Conversely, excessively long reaction times can lead to the degradation of the product or the formation of undesired byproducts, especially at elevated temperatures. The progress of the reaction should be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the point at which the optimal balance of conversion and purity is achieved.

The interplay between temperature and time is crucial. A lower temperature may require a longer reaction time to achieve the same level of conversion as a reaction run at a higher temperature for a shorter duration. The optimal combination will depend on the specific stability of the reactants, intermediates, and the final product.

Comparative Analysis of Synthetic Approaches for Related Halogenated Nicotinate (B505614) Esters

The synthetic strategies for this compound can be contextualized by examining the synthesis of other structurally related halogenated nicotinate esters. This comparative analysis provides insights into the influence of different substituents on the reactivity of the pyridine ring and the choice of synthetic methodologies.

Table 3: Comparison of Synthetic Approaches for Halogenated Nicotinate Esters

| Compound | Key Synthetic Features | Potential Challenges |

| This compound | Introduction of both bromine and fluorine requires careful control of regioselectivity. The bulky tert-butyl ester may influence reactivity. | Potential for multiple halogenation products. Steric hindrance from the tert-butyl group. |

| Methyl 6-bromo-5-fluoronicotinate | Similar halogenation pattern to the target compound, but with a less sterically demanding methyl ester. | Similar challenges in controlling regioselectivity of halogenation. |

| tert-Butyl 5-bromonicotinate | Lacks the fluorine substituent, simplifying the halogenation step. Focus is on regioselective bromination. | Controlling the position of bromination on the pyridine ring. |

| tert-Butyl 6-chloronicotinate | Involves chlorination instead of bromination, which may require different reagents and conditions. | Chlorine is generally less reactive than bromine in electrophilic aromatic substitution. |

The synthesis of methyl 6-bromo-5-fluoronicotinate presents similar challenges in terms of controlling the regioselectivity of the two different halogen atoms. The smaller methyl ester group might have a slightly different electronic and steric influence compared to the tert-butyl group.

In the case of tert-butyl 5-bromonicotinate , the absence of the fluorine atom simplifies the synthesis as only a single halogen needs to be introduced. The primary challenge here lies in achieving the desired 5-bromo substitution pattern.

The synthesis of tert-butyl 6-chloronicotinate involves a different halogen, chlorine. Chlorination of pyridine rings often requires different reagents and conditions compared to bromination, and the reactivity and regioselectivity can vary significantly.

This comparative analysis highlights that while the core synthetic challenges of regioselective halogenation and esterification are common across these compounds, the specific nature and position of the halogen substituents necessitate tailored synthetic strategies. The insights gained from the synthesis of these related compounds can inform and guide the development of more efficient and selective routes to this compound.

Chemical Reactivity and Mechanistic Investigations of Tert Butyl 5 Bromo 6 Fluoronicotinate

Reactivity Profile of the Pyridine (B92270) Bromine Atom

The bromine atom at the C-5 position of the pyridine ring is a primary site for functionalization, largely due to the carbon-bromine bond's susceptibility to oxidative addition in the presence of transition metal catalysts.

It is anticipated that the bromine atom of tert-butyl 5-bromo-6-fluoronicotinate would readily participate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal and materials chemistry for the construction of complex molecular architectures.

In a Suzuki-Miyaura coupling , the bromine atom would be expected to couple with a variety of organoboron reagents (boronic acids or esters) to form a new carbon-carbon bond. The general mechanism involves the oxidative addition of the bromopyridine to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. The reaction conditions, including the choice of palladium precursor, ligand, and base, would be critical for achieving high yields and would need to be empirically optimized.

Similarly, the Buchwald-Hartwig amination would likely proceed at the brominated position, enabling the formation of a carbon-nitrogen bond. This reaction would involve the coupling of the bromopyridine with a primary or secondary amine in the presence of a palladium catalyst and a suitable base. The choice of phosphine (B1218219) ligand is crucial in this transformation to facilitate the catalytic cycle.

While nucleophilic aromatic substitution (SNAr) is more commonly observed at positions activated by electron-withdrawing groups and often involves more labile leaving groups like fluorine, under specific conditions, the bromine atom could potentially be displaced by strong nucleophiles. However, this pathway is generally less favored compared to transition metal-catalyzed processes for aryl bromides.

The formation of a Grignard reagent through magnesium-halogen exchange at the C-Br bond is a plausible transformation. The resulting pyridyl Grignard reagent would be a potent nucleophile, capable of reacting with a wide range of electrophiles, such as aldehydes, ketones, and nitriles, to introduce new carbon-based functional groups. The stability of the tert-butyl ester under these conditions would need to be considered, as Grignard reagents can react with esters.

Dehydrobromination to form a pyridyne intermediate is a theoretical possibility, although it typically requires very strong bases and harsh conditions. The presence of the fluorine atom and the ester group would influence the regioselectivity of such an elimination.

Reactivity Profile of the Pyridine Fluorine Atom and Pyridine Nitrogen

The highly electronegative fluorine atom at the 6-position exerts a strong electron-withdrawing inductive effect on the pyridine ring. This effect has several important consequences:

Activation towards Nucleophilic Aromatic Substitution: The fluorine atom significantly activates the C-6 position towards nucleophilic attack. Fluorine is an excellent leaving group in SNAr reactions on electron-deficient aromatic rings. Therefore, it is highly probable that this compound would undergo selective nucleophilic substitution at the C-6 position, displacing the fluoride (B91410) ion with various nucleophiles such as amines, alkoxides, and thiolates. This reactivity offers a distinct advantage for sequential functionalization, where the bromine atom can be reacted via cross-coupling, and the fluorine atom can be displaced in a separate SNAr step.

Influence on the Pyridine Nitrogen's Basicity: The electron-withdrawing nature of the fluorine atom reduces the electron density on the pyridine nitrogen, thereby decreasing its basicity (pKa). This can influence the compound's behavior in acid-base reactions and its coordination properties with metal catalysts.

Coordination Chemistry and Ligand Properties of the Pyridine Nitrogen

The pyridine nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, which allows it to act as a Lewis base and a ligand in coordination complexes. numberanalytics.comstackexchange.com However, the coordinating ability of the nitrogen in this compound is substantially diminished compared to pyridine itself. This reduction in basicity is a direct consequence of the strong electron-withdrawing inductive and resonance effects exerted by the halogen substituents (fluoro and bromo) and the tert-butoxycarbonyl group. numberanalytics.comstackexchange.comnih.gov

Electron-withdrawing groups decrease the electron density on the pyridine ring, including the nitrogen atom, making it a weaker electron-pair donor. nih.govacs.org Studies on substituted pyridines have shown that fluorination, in particular, modulates the Lewis base strength of the nitrogen atom. rsc.org The cumulative effect of the C6-fluoro, C5-bromo, and C3-ester substituents renders the nitrogen atom in this compound significantly less nucleophilic.

Despite this reduced basicity, coordination to strong Lewis acids or transition metal centers is still possible and plays a crucial role in certain reactions. For instance, coordination of a metal to the pyridine nitrogen can be an initial step in catalytic cycles, such as C–H fluorination with silver salts. nih.gov However, the electron-deficient nature of the ring makes metalation more challenging compared to electron-rich pyridines. nih.gov In the context of transition metal-catalyzed cross-coupling reactions, while the pyridine nitrogen can coordinate to the metal center, its primary role is often as a directing or modulating group rather than a strongly binding ligand, especially when more potent phosphine ligands are present in the reaction mixture.

Stereoelectronic Effects and Conformational Impact of the tert-Butyl Ester Group

Stereoelectronic effects, which describe the influence of orbital alignment on molecular geometry and reactivity, are significant in understanding the behavior of the tert-butyl ester group in this molecule. The conformation of the ester relative to the pyridine ring is a key determinant of its electronic interactions.

In esters of aromatic carboxylic acids, a planar conformation, where the carbonyl group and the aromatic ring are coplanar, is generally favored to maximize π-system conjugation. However, for the tert-butyl ester, significant steric strain between the bulky tert-butyl group and the adjacent C-H or other substituents on the ring can force the ester group out of the plane. Computational studies on related phenyl esters indicate that the barrier to rotation around the aryl-carbonyl bond is influenced by such steric factors. researchgate.net For this compound, the ester at the C3 position experiences steric pressure from the C4-hydrogen and potentially the C2-hydrogen. This likely leads to a non-planar ground-state conformation, where the dihedral angle between the plane of the pyridine ring and the ester group is twisted to relieve steric strain. This twisting disrupts the nO → π*C=O resonance stabilization but is a necessary compromise to minimize van der Waals repulsion.

Steric Hindrance and its Role in Regiochemical Control of Reactions

Steric hindrance from the bulky tert-butyl group plays a critical role in directing the regiochemical outcome of reactions. The tert-butyl group is one of the most sterically demanding substituents commonly used in organic synthesis. sigmaaldrich.com Its significant size effectively shields the C2 and C4 positions of the pyridine ring from the approach of reagents.

This steric blocking is particularly important in reactions such as nucleophilic aromatic substitution or metal-catalyzed C-H functionalization. For example, any attempt to introduce a nucleophile or an electrophile at the C2 or C4 positions would be severely impeded by the spatial bulk of the tert-butyl ester. nih.gov This effect, combined with the electronic deactivation of the ring, makes direct functionalization at positions adjacent to the ester highly unfavorable.

In cross-coupling reactions, the steric environment created by the substituents dictates which sites are accessible to the catalytic complex. The fluorine atom at C6 also contributes to the steric profile around the nitrogen atom and the C5 position. The combination of the C3-ester and C6-fluoro groups effectively channels incoming reagents, such as a palladium catalyst, towards the less hindered C5-bromo position, thereby enhancing the regioselectivity of functionalization at this site. researchgate.net

Influence on Molecular Stability and Reactivity Under Various Conditions

The tert-butyl ester group is known for its distinct stability profile. It is generally robust under basic and nucleophilic conditions, where other esters like methyl or ethyl esters would be readily hydrolyzed. uh.edu This stability is attributed to the steric hindrance provided by the tert-butyl group, which prevents the approach of nucleophiles to the electrophilic carbonyl carbon.

Conversely, the tert-butyl ester is sensitive to acidic conditions. lookchem.com The cleavage mechanism under acidic conditions proceeds via a stable tert-butyl carbocation intermediate, making the deprotection facile with strong acids like trifluoroacetic acid or hydrochloric acid. lookchem.com The stability can be summarized as follows:

| Condition | Stability of tert-Butyl Ester |

| Strong Base (e.g., NaOH, LiOH) | Stable uh.edu |

| Mild Base (e.g., K₂CO₃) | Stable uh.edu |

| Strong Acid (e.g., TFA, HCl) | Labile / Cleaved lookchem.com |

| Lewis Acids (e.g., ZnBr₂, TMSOTf) | Labile / Cleaved lookchem.comresearchgate.net |

| Hydrogenolysis | Stable |

| Nucleophiles | Generally Stable |

The electron-deficient nature of the pyridine ring in this compound can have a modest influence on the reactivity of the ester. The strong electron-withdrawing effect of the ring can slightly increase the electrophilicity of the carbonyl carbon, but this is largely counteracted by the overwhelming steric bulk of the tert-butyl group. Therefore, the dominant factor governing its stability remains steric hindrance, and its reactivity profile is primarily defined by its lability to acid.

Strategic Considerations for the tert-Butyl Group as a Carboxyl Protecting Group

The tert-butyl ester is a widely utilized protecting group for carboxylic acids in multi-step organic synthesis due to its unique cleavage conditions, which allow for orthogonal deprotection strategies. uh.edu Its stability to basic, nucleophilic, and reductive conditions makes it compatible with a wide range of synthetic transformations that might affect other types of protecting groups.

The primary advantage of using a tert-butyl ester is its selective removal under acidic conditions that often leave other functional groups, such as benzyl (B1604629) esters (removed by hydrogenolysis) or silyl (B83357) ethers (removed by fluoride ions), intact. This orthogonality is crucial in complex syntheses.

A variety of reagents can be employed for the deprotection of tert-butyl esters, offering a range of mildness and selectivity.

| Reagent/Condition | Notes | Reference |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Common, strong acid condition. Often used neat or in CH₂Cl₂. | lookchem.com |

| Aqueous Phosphoric Acid | An effective and environmentally benign method. Tolerates benzyl esters and TBDMS ethers. | organic-chemistry.orgorganic-chemistry.org |

| ZnBr₂ in CH₂Cl₂ | A mild Lewis acid condition. Can be chemoselective in the presence of certain other acid-labile groups. | sigmaaldrich.comresearchgate.net |

| Silica Gel in Refluxing Toluene | A heterogeneous and mild method, selective over t-butyl ethers. | lookchem.comresearchgate.net |

| Fluorinated Alcohols (TFE, HFIP) | Thermolytic cleavage at elevated temperatures. | researchgate.net |

| Magic Blue (MB•⁺) / Triethylsilane | Catalytic radical-mediated deprotection under very mild, neutral conditions. | organic-chemistry.orgacs.org |

| SOCl₂ | Converts tert-butyl esters directly to acid chlorides, while other esters are unreactive. | organic-chemistry.org |

For this compound, these methods provide a robust toolkit. The C-Br and C-F bonds are stable to most of these deprotection conditions, allowing the carboxylic acid to be unmasked at a late stage in a synthetic sequence without disturbing the key halogen handles required for subsequent cross-coupling reactions.

Exploration of Regioselectivity and Enantioselectivity in Functionalization Reactions

Functionalization of polysubstituted pyridine rings like this compound presents a challenge of regioselectivity. The outcome of substitution reactions is governed by a combination of electronic effects, steric hindrance, and the nature of the reaction mechanism. Enantioselectivity is typically not a primary consideration unless a new chiral center is being introduced, which is not the case in common aryl-aryl coupling reactions.

Control of Arylation and other Coupling Product Regioselectivity

In transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, the regioselectivity of the arylation of this compound is highly predictable. The site of reaction is determined by the relative reactivity of the C-Br and C-F bonds towards oxidative addition to the metal catalyst (commonly palladium).

The general reactivity trend for aryl halides in palladium-catalyzed oxidative addition is C-I > C-Br > C-Cl >> C-F. researchgate.net The C-F bond is exceptionally strong and generally unreactive under standard cross-coupling conditions unless specialized catalysts or conditions are employed. Therefore, arylation will occur selectively at the more reactive C-Br bond at the C5 position.

The key factors controlling this regioselectivity can be summarized:

| Factor | Influence on Regioselectivity | Reference |

|---|---|---|

| Halogen Identity (C-X Bond Strength) | The C-Br bond is significantly weaker and more reactive than the C-F bond, directing oxidative addition of Pd(0) to the C5 position. | researchgate.net |

| Steric Hindrance | The C5 position is sterically more accessible to a bulky palladium catalyst than the C2 or C6 positions, which are flanked by the ester/nitrogen and fluorine/nitrogen, respectively. | nih.govresearchgate.net |

| Electronic Effects | While the entire ring is electron-deficient, the difference in halide reactivity is the dominant electronic factor for regioselectivity in cross-coupling. | nih.gov |

| Ligand Choice | While ligands can influence reaction rate and efficiency, and in some cases reverse regioselectivity between two similar sites (e.g., C-Cl vs. C-OTf), they are unlikely to overcome the vast reactivity difference between a C-Br and a C-F bond. Bulky phosphine ligands like XPhos are often effective for coupling at hindered positions. | nih.govorganic-chemistry.orgbsb-muenchen.de |

Therefore, in a Suzuki-Miyaura reaction with an arylboronic acid, this compound would be expected to yield the C5-arylated product, tert-butyl 5-aryl-6-fluoronicotinate, with high regioselectivity. The fluorine atom and the tert-butyl ester would remain intact, available for subsequent transformations. This selective functionalization makes the title compound a valuable building block for the synthesis of highly substituted pyridine derivatives.

Ligand Design and its Impact on Stereochemical Outcome

The stereochemical outcome of reactions involving this compound, particularly in the context of creating chiral molecules, is critically dependent on the design of the chiral ligands used in conjunction with a metal catalyst, most commonly palladium. The ligand's structure directly influences the spatial arrangement of the reactants in the transition state, thereby dictating the stereoselectivity of the product. Key aspects of ligand design include the type of chirality, steric bulk, and electronic properties.

Chiral phosphine ligands are a cornerstone of asymmetric catalysis and their design has been a major focus of research. researchgate.netnih.govsigmaaldrich.com These ligands can be broadly categorized into those with P-chirality (where the phosphorus atom is the stereogenic center) and those with chirality in the backbone of the ligand. nih.gov

P-Chiral Ligands: Ligands such as DIPAMP and TangPhos, where the phosphorus atom itself is chiral, have demonstrated high efficiency in asymmetric hydrogenations and other transformations. sigmaaldrich.comnih.gov The steric arrangement of the substituents directly on the phosphorus atom creates a highly defined chiral pocket around the metal center. In a potential asymmetric Suzuki-Miyaura coupling of this compound, a P-chiral ligand would enforce a specific orientation of the pyridine ring and the incoming coupling partner, leading to the preferential formation of one enantiomer. The rigidity and electron-donating properties of such ligands are known to enhance both catalytic activity and enantioselectivity. nih.gov

Backbone Chirality: Ligands with axial chirality, such as BINAP and its derivatives, are widely used in asymmetric synthesis. researchgate.net The atropisomerism of the biaryl backbone creates a stable chiral environment. In the context of coupling reactions with this compound, the choice of the biaryl scaffold and the substituents on the phosphine groups would be crucial. For instance, in the asymmetric Suzuki-Miyaura coupling of 3-bromopyridine (B30812) derivatives, chiral-bridged biphenyl (B1667301) monophosphine ligands have been shown to be highly effective in achieving good yields and high enantiomeric excess (ee). rsc.org This suggests that similar ligand architectures could be successfully applied to the stereoselective synthesis of chiral biaryls derived from this compound.

The table below illustrates the impact of different chiral phosphine ligand types on the enantioselectivity of asymmetric cross-coupling reactions, drawing parallels from studies on related substrates.

Table 1: Influence of Chiral Phosphine Ligand Type on Enantioselectivity in Asymmetric Suzuki-Miyaura Coupling

| Ligand Type | Chiral Element | Key Structural Features | Expected Impact on Stereochemical Outcome with tert-Butyl 5-Bromo-6-fluoronicotinate |

|---|---|---|---|

| P-Chiral | Phosphorus Atom | Rigid, electron-rich phospholane (B1222863) or phosphine groups. | High enantioselectivity due to direct influence of the chiral phosphorus on the metal's coordination sphere. |

| Axially Chiral | Biaryl Backbone | C₂-symmetric or C₁-symmetric biaryl scaffold. | High enantioselectivity controlled by the chiral pocket created by the atropisomeric backbone. |

| Planar Chiral | Ferrocene or other planar scaffold | Stereogenic plane in the ligand structure. | Effective in inducing asymmetry, with selectivity dependent on the substituents on the phosphine and the planar unit. |

The steric and electronic properties of the ligand are paramount in controlling the stereochemical outcome.

Steric Hindrance: Bulky ligands can create a more crowded chiral environment around the metal center, which can enhance enantioselectivity by amplifying the energetic difference between the two diastereomeric transition states. For instance, the use of sterically demanding phosphine ligands has been shown to be effective in the synthesis of tetra-ortho-substituted biaryls. nih.gov In a reaction with this compound, a bulky chiral ligand would likely favor the approach of the coupling partner from the less hindered face, leading to a high degree of stereocontrol.

The interplay between the electronic nature of the this compound substrate (with its electron-withdrawing fluorine and ester groups) and the electronic properties of the chiral ligand would be a critical factor in optimizing both reactivity and stereoselectivity.

Research on the asymmetric Suzuki-Miyaura coupling of heterocyclic compounds has shown that the nature of the heterocycle itself plays a significant role. nih.gov The presence of the nitrogen atom and the fluorine atom in this compound could lead to specific interactions with the catalyst-ligand complex, potentially influencing the stereochemical course of the reaction in ways not observed with simple aryl halides. Therefore, the rational design of chiral ligands, taking into account these potential interactions, would be essential for achieving high stereoselectivity in the synthesis of chiral derivatives of this compound.

Applications of Tert Butyl 5 Bromo 6 Fluoronicotinate As a Versatile Synthetic Intermediate

Role in the Construction of Complex Heterocyclic Scaffolds

The trifunctional nature of tert-butyl 5-bromo-6-fluoronicotinate, characterized by a bromine atom, a fluorine atom, and a tert-butyl ester on a pyridine (B92270) core, makes it an exceptionally valuable building block for creating sophisticated heterocyclic structures. The distinct reactivity of each functional group enables chemists to perform selective and sequential modifications, providing a controlled pathway to novel molecular frameworks.

Synthesis of Novel Schiff Bases and Imines

This compound serves as an excellent precursor for the synthesis of novel Schiff bases and imines, which are compounds containing a carbon-nitrogen double bond and are pivotal in coordination chemistry and medicinal applications. dntb.gov.uadntb.gov.ua The process typically involves a two-step sequence. The first step is a nucleophilic aromatic substitution reaction where the highly reactive fluorine atom at the 6-position is displaced by a primary amine. This reaction is facilitated by the electron-withdrawing effects of the adjacent ester and bromine substituents. The resulting 6-amino-5-bromonicotinate intermediate can then undergo a condensation reaction with a wide array of aldehydes or ketones. nih.govnanobioletters.com This reaction, often catalyzed by acid, forms the characteristic imine or Schiff base functionality. nih.govnih.gov The diversity of available primary amines and carbonyl compounds allows for the generation of a vast and structurally varied library of Schiff base derivatives from this single starting material.

| Step | Reactant 1 | Reactant 2 | Reaction Type | Product |

| 1 | This compound | Primary Amine (R-NH₂) | Nucleophilic Aromatic Substitution | tert-Butyl 6-(alkyl/arylamino)-5-bromonicotinate |

| 2 | tert-Butyl 6-(alkyl/arylamino)-5-bromonicotinate | Aldehyde (R'-CHO) or Ketone (R'-C(O)-R'') | Condensation | Schiff Base / Imine derivative |

Elaboration into Diverse Heterocyclic Aldehydes and Carboxylic Acids

The bromine atom at the 5-position of the pyridine ring acts as a versatile handle for further chemical transformations, enabling the introduction of other key functional groups. This is commonly achieved through metal-halogen exchange reactions. For instance, treatment of this compound with an organolithium reagent, such as n-butyllithium, at low temperatures generates a highly reactive pyridyl-lithium intermediate. This intermediate can then be reacted with an electrophile to install a new functional group. Quenching the reaction with N,N-dimethylformamide (DMF) introduces a formyl group, yielding the corresponding heterocyclic aldehyde. Alternatively, bubbling carbon dioxide gas through the solution of the organolithium intermediate followed by an acidic workup produces the corresponding carboxylic acid. These aldehyde and carboxylic acid derivatives are crucial intermediates themselves, opening pathways to a host of other complex heterocyclic structures.

Integration into Multi-Step Organic Synthesis Pathways

The capacity for selective and sequential reactions makes this compound a strategic component in the design of complex, multi-step synthetic routes. Chemists can leverage the differential reactivity of the bromine and fluorine atoms to build molecular complexity in a controlled and efficient manner.

Strategies for Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex, drug-like molecule in the final steps of its synthesis to rapidly generate analogues and explore structure-activity relationships. nih.govresearchgate.netresearchgate.net this compound is an ideal reagent for this purpose. The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, onto a core structure. This approach avoids the need for lengthy de novo synthesis for each new analogue, significantly accelerating the optimization of lead compounds. researchgate.netnih.gov

| Coupling Reaction | Coupling Partner | Bond Formed |

| Suzuki Coupling | Boronic acid / ester | Carbon-Carbon |

| Stille Coupling | Organostannane | Carbon-Carbon |

| Sonogashira Coupling | Terminal alkyne | Carbon-Carbon (sp) |

| Buchwald-Hartwig Amination | Amine | Carbon-Nitrogen |

| Heck Coupling | Alkene | Carbon-Carbon |

Conjugation Reactions with Varied Organic Substrates

The distinct reactive sites on this compound also permit its conjugation to various other organic molecules. The fluorine atom can be displaced by nucleophiles like thiols and alcohols, enabling the covalent attachment of the nicotinate (B505614) scaffold to molecules containing these functional groups. Simultaneously, the bromine atom can be utilized in the cross-coupling reactions described previously to link the pyridine ring to other substrates. This dual reactivity allows the compound to act as a linker, bridging two different molecular entities, which is a valuable strategy in the development of molecular probes, bioconjugates, and advanced materials.

Contribution to Combinatorial Library Development for Chemical Space Exploration

Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules in a short period. nih.govnih.gov The orthogonal reactivity of this compound makes it an exemplary scaffold for this approach. It is possible to perform a reaction at the 6-position (displacing fluorine) independently of a reaction at the 5-position (utilizing bromine).

This allows for the creation of a combinatorial library using a matrix-based approach. For example, by reacting the starting material with a set of 100 different primary amines and then reacting each of those products with a set of 100 different boronic acids via Suzuki coupling, a library of 10,000 unique, disubstituted pyridine derivatives can be rapidly generated. This method enables the systematic exploration of a vast chemical space, which is crucial for identifying new compounds with desirable biological activities or material properties. nih.gov Screening these large libraries can significantly increase the efficiency of discovering new lead compounds in drug development programs. nih.gov

Precursor Utility for Other Highly Functionalized Pyridine Derivatives (e.g., 6-fluoronicotinic acid)

This compound serves as a valuable starting material for the synthesis of various highly functionalized pyridine derivatives, with a notable application being its role as a precursor to 6-fluoronicotinic acid. This transformation highlights the utility of the tert-butyl ester and the bromo substituent as strategic functional groups that can be selectively manipulated to achieve the desired target molecule. The conversion to 6-fluoronicotinic acid typically proceeds through a two-step sequence involving deprotection of the tert-butyl ester followed by debromination.

The initial step in this synthetic route is the removal of the tert-butyl protecting group from the carboxyl function. This is commonly achieved under acidic conditions, with trifluoroacetic acid (TFA) being a widely used reagent for this purpose. The reaction is typically carried out in a solvent such as dichloromethane (B109758) (DCM) at room temperature. The mechanism of this deprotection involves protonation of the ester oxygen, followed by the elimination of isobutylene (B52900), a stable carbocation, to yield the free carboxylic acid, 5-bromo-6-fluoronicotinic acid. A general procedure for such a deprotection involves dissolving the tert-butyl ester in a 1:1 mixture of dichloromethane and trifluoroacetic acid and stirring the solution at room temperature for several hours. rsc.org

The subsequent step is the reductive removal of the bromine atom from the pyridine ring, a process known as hydrodebromination. This transformation is typically accomplished through catalytic hydrogenation. Various catalysts can be employed for this purpose, with palladium on carbon (Pd/C) being a common choice. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under a hydrogen atmosphere. The process involves the oxidative addition of the carbon-bromine bond to the palladium catalyst, followed by hydrogenolysis to replace the bromine atom with a hydrogen atom, yielding the final product, 6-fluoronicotinic acid.

The strategic use of this compound as a precursor allows for the introduction of the fluorine and carboxylic acid functionalities at specific positions on the pyridine ring, while the bromine atom serves as a handle that can be removed in a later synthetic step. This approach provides a controlled and efficient pathway to 6-fluoronicotinic acid, a valuable building block in medicinal chemistry and materials science.

Data on the Transformation of this compound to 6-fluoronicotinic acid

| Step | Transformation | Reagents and Conditions | Product |

| 1 | Deprotection | Trifluoroacetic acid (TFA), Dichloromethane (DCM), Room Temperature | 5-bromo-6-fluoronicotinic acid |

| 2 | Debromination | Hydrogen (H₂), Palladium on Carbon (Pd/C), Ethanol | 6-fluoronicotinic acid |

Computational and Theoretical Studies on Tert Butyl 5 Bromo 6 Fluoronicotinate

Density Functional Theory (DFT) Calculations for Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and geometry of molecules. For tert-butyl 5-bromo-6-fluoronicotinate, DFT calculations would be instrumental in determining the optimal three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Studies on similar halogenated pyridine (B92270) derivatives using DFT, often with the B3LYP functional and basis sets like 6-31G*, provide a basis for predicting the geometry of the pyridine ring in this compound. nih.gov The presence of the electronegative fluorine and bromine atoms is expected to influence the bond lengths and angles of the pyridine ring. For instance, in a study of 5-halo-cytosines, DFT calculations elucidated the impact of halogen substituents on the molecular geometry. nih.gov

The conformational analysis of the tert-butyl ester group is another critical aspect. The rotation around the C-O and O-C bonds of the ester linkage leads to different conformers with varying steric energies. Computational studies on molecules containing tert-butyl groups have shown that the staggered conformations are generally more stable to minimize steric hindrance. The most stable conformer of this compound would likely exhibit a specific orientation of the tert-butyl group relative to the plane of the pyridine ring to minimize steric clashes with the adjacent fluorine atom.

Table 1: Predicted Geometrical Parameters for the Pyridine Ring of this compound based on Analogous Compounds

| Parameter | Predicted Value | Basis of Prediction |

|---|---|---|

| C-Br Bond Length | ~1.90 Å | DFT studies on brominated aromatic compounds. |

| C-F Bond Length | ~1.35 Å | DFT studies on fluorinated pyridine derivatives. |

| C=O Bond Length | ~1.21 Å | Typical bond length for an ester carbonyl group. |

Note: The data in this table is illustrative and based on computational studies of structurally similar molecules. Specific values for this compound would require dedicated DFT calculations.

Computational Prediction of Reaction Pathways and Transition States in Chemical Transformations

Computational chemistry plays a crucial role in elucidating reaction mechanisms by mapping out the potential energy surface, identifying transition states, and calculating activation energies. For this compound, computational methods can predict the pathways of various chemical transformations, such as nucleophilic aromatic substitution or reactions involving the ester group.

For example, the halogenation of pyridines has been studied computationally to understand the regioselectivity of these reactions. researchgate.netnih.gov Such studies often reveal the structures of key intermediates and transition states, providing insights into the factors that control the reaction outcome. In the case of this compound, computational models could be used to predict whether a nucleophile would preferentially attack the carbon bearing the bromine or the fluorine atom, and to calculate the energy barriers for each pathway.

The hydrolysis of the tert-butyl ester group is another reaction amenable to computational investigation. DFT calculations can model the reaction pathway, including the initial attack of a water molecule or hydroxide ion on the carbonyl carbon, the formation of a tetrahedral intermediate, and the final departure of the tert-butoxide group.

Table 2: Illustrative Activation Energies for a Hypothetical Nucleophilic Aromatic Substitution on a Dihalogenated Pyridine Ring

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Computational Method |

|---|---|---|

| Substitution at the C-Br position | 25 | DFT (B3LYP/6-311+G(d,p)) |

Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from computational predictions of reaction pathways. The actual values would depend on the specific nucleophile and reaction conditions.

Theoretical Insights into Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of the pyridine ring in this compound are significantly influenced by the electronic properties of its substituents: the bromo, fluoro, and tert-butyl nicotinate (B505614) groups. Theoretical studies on substituted pyridines have established a framework for understanding these effects. researchgate.netacs.org

Both fluorine and bromine are electron-withdrawing groups due to their high electronegativity, which they exert through the inductive effect. This generally deactivates the pyridine ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution. The fluorine atom, being more electronegative than bromine, is a stronger inductive electron-withdrawing group.

Table 3: Predicted Relative Effects of Substituents on the Electron Density of the Pyridine Ring

| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity |

|---|---|---|---|

| Fluoro | 6 | Strong inductive withdrawal | Activation towards nucleophilic attack |

| Bromo | 5 | Inductive withdrawal | Activation towards nucleophilic attack |

Molecular Dynamics Simulations for Understanding Intramolecular and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules over time, offering insights into both intramolecular motions and intermolecular interactions. For this compound, MD simulations could be employed to explore a range of dynamic properties.

Intramolecularly, MD simulations can reveal the rotational dynamics of the tert-butyl group and the flexibility of the ester linkage. This information is crucial for understanding the conformational landscape of the molecule and how it might change in different environments, such as in various solvents.

Intermolecularly, MD simulations can model how molecules of this compound interact with each other in the solid state or in solution. These simulations can predict the formation of dimers or larger aggregates through non-covalent interactions such as dipole-dipole interactions and van der Waals forces. For instance, the halogen atoms (bromine and fluorine) can participate in halogen bonding, a type of non-covalent interaction that can influence the crystal packing of the compound. MD simulations of this compound in a solvent like water or an organic solvent would shed light on the solvation structure and the specific interactions between the solute and solvent molecules. Studies on the photodissociation dynamics of molecules with tert-butyl groups have demonstrated the utility of such simulations in understanding molecular behavior. nih.gov

Table 4: Potential Intermolecular Interactions of this compound Investigable by Molecular Dynamics

| Interaction Type | Description | Potential Significance |

|---|---|---|

| Dipole-Dipole | Interactions between the permanent dipoles of the molecules. | Influences bulk properties like boiling point and solubility. |

| Halogen Bonding | Non-covalent interaction involving the bromine and fluorine atoms. | Can direct crystal packing and influence molecular recognition. |

| π-π Stacking | Stacking of the aromatic pyridine rings. | Contributes to the stability of aggregates in solution and the solid state. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl 5-bromo-6-fluoronicotinate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenation and esterification steps. For bromo-fluoro substitution, direct bromination of the pyridine ring using N-bromosuccinimide (NBS) under controlled temperature (0–25°C) in anhydrous dichloromethane is effective . The tert-butyl ester group can be introduced via acid-catalyzed esterification with tert-butanol. Optimization should focus on:

- Catalyst selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling if further functionalization is needed .

- Solvent choice : Polar aprotic solvents like DMF enhance solubility of intermediates.

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) or HPLC (C18 column, acetonitrile/water gradient).

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer : A multi-technique approach is critical:

- NMR Spectroscopy : ¹H NMR (δ 8.5–9.0 ppm for aromatic protons), ¹³C NMR (δ 160–165 ppm for ester carbonyl), and ¹⁹F NMR (δ -110 to -115 ppm for fluorine) confirm substitution patterns .

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ ~316 m/z) verifies molecular weight.

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in ethanol/water mixtures .

- Purity assessment : Use HPLC with UV detection at 254 nm (>95% purity threshold).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity patterns of this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies often arise from steric effects of the tert-butyl group or competing side reactions. To address this:

- Comparative reactivity studies : Synthesize analogs (e.g., methyl or ethyl esters) to isolate steric vs. electronic effects .

- Computational modeling : Use DFT calculations (e.g., Gaussian 16) to analyze transition states and activation barriers for bromine vs. fluorine substitution .

- Table: Substituent Effects on Reactivity

| Substituent | Reaction Rate (Suzuki Coupling) | Byproduct Formation |

|---|---|---|

| tert-Butyl | Moderate (steric hindrance) | <5% (stable ester) |

| Methyl | High | 10–15% (hydrolysis) |

| Ethyl | Moderate | 8–12% |

Q. What experimental strategies are recommended for evaluating the hydrolytic stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies with:

- pH variation : Prepare buffers (pH 1–13) and monitor degradation via HPLC at 25°C and 40°C .

- Kinetic analysis : Calculate t₁/₂ (half-life) using first-order kinetics.

- Control variables : Exclude light exposure (use amber vials) and maintain inert atmosphere (N₂ purge) to isolate hydrolytic pathways .

- Mechanistic insight : Use LC-MS to identify degradation products (e.g., free nicotinic acid derivatives).

Q. How does the tert-butyl group influence the compound’s lipophilicity and interaction with biological targets compared to smaller esters?

- Methodological Answer :

- LogP measurement : Determine octanol/water partition coefficients using shake-flask method (predicted LogP ~2.5 for tert-butyl vs. ~1.8 for methyl ).

- Molecular docking : Simulate binding affinities with targets (e.g., kinase enzymes) using AutoDock Vina. The tert-butyl group may enhance hydrophobic interactions but reduce solubility .

- Solubility testing : Perform equilibrium solubility studies in PBS (pH 7.4) and DMSO to guide formulation for in vitro assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.